molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

Entinostat

Cat. No.: B1683978
CAS No.: 209783-80-2
M. Wt: 376.4 g/mol
InChI Key: INVTYAOGFAGBOE-UHFFFAOYSA-N
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Description

Entinostat is a synthetic benzamide derivative that functions as a selective inhibitor of class I histone deacetylases. It has shown promise in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. By inhibiting histone deacetylases, this compound can modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .

Mechanism of Action

Mode of Action

Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .

Result of Action

This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .

Biochemical Analysis

Biochemical Properties

Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .

Cellular Effects

This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .

Metabolic Pathways

It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.

Transport and Distribution

It is known that this compound can penetrate the cell membrane to exert its effects .

Subcellular Localization

It is known that this compound can penetrate the cell membrane to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Entinostat is synthesized through a multi-step process that involves the formation of a benzamide core structure. The synthesis typically begins with the preparation of an appropriate benzoyl chloride, which is then reacted with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize the formation of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Entinostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced metabolites, as well as substituted derivatives that may have different biological activities .

Scientific Research Applications

Entinostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

    Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.

    Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Entinostat

This compound is unique among histone deacetylase inhibitors due to its selective inhibition of class I histone deacetylases. This selectivity may result in a more favorable safety profile and reduced side effects compared to non-selective inhibitors. Additionally, this compound has shown promise in combination therapies, particularly with immune checkpoint inhibitors, enhancing their efficacy in treating various cancers .

Properties

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041068
Record name MS-275
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209783-80-2
Record name Entinostat
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Record name Entinostat [USAN:INN]
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Record name Entinostat
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Record name Entinostat
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Record name ENTINOSTAT
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Synthesis routes and methods

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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